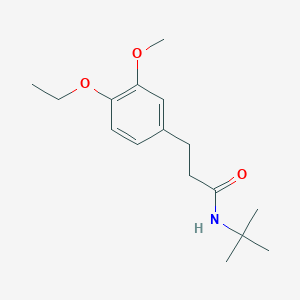![molecular formula C17H27N3O6S2 B241111 N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide, commonly known as DTPA-TZB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTPA-TZB is a sulfonamide-based compound that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of DTPA-TZB is not fully understood. However, studies have shown that DTPA-TZB can inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, DTPA-TZB has also been shown to activate certain proteins that are involved in the regulation of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
DTPA-TZB has been shown to have significant biochemical and physiological effects. Studies have shown that DTPA-TZB can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DTPA-TZB has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DTPA-TZB in lab experiments is its potent anticancer properties. Additionally, DTPA-TZB is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DTPA-TZB in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of DTPA-TZB.
Direcciones Futuras
There are several future directions for the study of DTPA-TZB. One of the most significant directions is the development of DTPA-TZB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DTPA-TZB. Finally, studies are needed to understand the mechanism of action of DTPA-TZB fully.
Conclusion
In conclusion, DTPA-TZB is a sulfonamide-based compound that has shown promising results in various scientific research applications. Its potent anticancer properties and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and determine the optimal dosage and administration of DTPA-TZB.
Métodos De Síntesis
The synthesis of DTPA-TZB involves the reaction of 2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride with diethylamine. The reaction results in the formation of DTPA-TZB, which is a white crystalline powder. The synthesis method of DTPA-TZB is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
DTPA-TZB has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of DTPA-TZB is in the field of cancer research. Studies have shown that DTPA-TZB has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, DTPA-TZB has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H27N3O6S2 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27N3O6S2/c1-5-19(6-2)13(3)12-18-28(24,25)16-11-14(7-8-15(16)26-4)20-17(21)9-10-27(20,22)23/h7-8,11,13,18H,5-6,9-10,12H2,1-4H3 |
Clave InChI |
PRMJJKDEYSAAEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
SMILES canónico |
CCN(CC)C(C)CNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)




![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



